2-(3-Chlorophenyl)ethanethiol
Description
2-(3-Chlorophenyl)ethanethiol (Cl-C₆H₄-CH₂CH₂-SH) is a chlorinated aromatic thiol characterized by a 3-chlorophenyl group attached to an ethanethiol moiety. Thiols like this are known for their nucleophilic and redox-active properties, with acidity (pKa ~10–12) enabling deprotonation for reaction with electrophiles or metal surfaces. The chlorine substituent at the 3-position may influence electronic and steric properties, affecting reactivity and intermolecular interactions .
Properties
IUPAC Name |
2-(3-chlorophenyl)ethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNQYQKVSCPFHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(3-Chlorophenyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol. The reaction typically proceeds under mild conditions, with the use of a base such as sodium hydroxide to facilitate the hydrolysis step .
Industrial Production Methods: Industrial production of 2-(3-Chlorophenyl)ethanethiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorophenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R–S–S–R’).
Substitution: The thiol group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents such as bromine (Br2) or iodine (I2) are commonly used for the oxidation of thiols to disulfides.
Substitution: Alkyl halides and bases like sodium hydroxide are used in substitution reactions involving thiols.
Major Products:
Oxidation: The major product of oxidation is the corresponding disulfide.
Substitution: The major products of substitution reactions are thioethers.
Scientific Research Applications
2-(3-Chlorophenyl)ethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic transformations.
Medicine: Research into thiol-containing compounds has shown potential in developing therapeutic agents, particularly in targeting oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)ethanethiol involves its reactivity as a thiol. The sulfhydryl group can undergo oxidation to form disulfides, which are important in various biochemical processes. In biological systems, thiols can act as antioxidants, protecting cells from oxidative damage by neutralizing reactive oxygen species .
Comparison with Similar Compounds
Table 1: Comparative Properties of Structural Analogs
*Calculated molecular weight based on formula.
Biological Activity
2-(3-Chlorophenyl)ethanethiol, a thiol compound, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of 2-(3-Chlorophenyl)ethanethiol can be represented as follows:
- Molecular Formula : C9H11ClS
- Molecular Weight : 188.71 g/mol
- IUPAC Name : 2-(3-chlorophenyl)ethanethiol
The presence of the thiol (-SH) group is crucial for its biological activity, enabling it to participate in various biochemical reactions.
The mechanism of action of 2-(3-Chlorophenyl)ethanethiol involves its ability to form covalent bonds with electrophilic centers in biological molecules. This interaction can lead to:
- Inhibition of Enzymatic Activity : The thiol group can react with cysteine residues in enzymes, potentially altering their function.
- Modulation of Cellular Pathways : By interacting with specific receptors or enzymes, this compound may influence signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that 2-(3-Chlorophenyl)ethanethiol exhibits significant antimicrobial activity against various pathogens. A study conducted on several thiol compounds demonstrated that this particular compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Enterococcus faecalis | 8 |
| Klebsiella pneumoniae | 64 |
Anticancer Properties
In addition to its antimicrobial effects, 2-(3-Chlorophenyl)ethanethiol has been explored for its anticancer potential. The compound has shown cytotoxic activity against various cancer cell lines, including breast and colon cancer cells. In vitro studies reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 10 to 30 µM .
Case Studies
- Antifungal Activity : A study highlighted the antifungal properties of thiol-containing compounds, including derivatives similar to 2-(3-Chlorophenyl)ethanethiol. These compounds inhibited the growth of pathogenic fungi by disrupting cellular thiols essential for fungal survival .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that modifications to the chlorophenyl group significantly influenced the biological activity of these thiols. For instance, increasing lipophilicity through halogen substitutions enhanced their antimicrobial potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
